3-Amino-4-chloro-2-methylbenzoic acid
Description
3-Amino-4-chloro-2-methylbenzoic acid is a substituted benzoic acid derivative featuring an amino group (-NH₂) at the 3-position, a chlorine atom at the 4-position, and a methyl group (-CH₃) at the 2-position of the aromatic ring. Substituted benzoic acids are widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity .
Properties
Molecular Formula |
C8H8ClNO2 |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
3-amino-4-chloro-2-methylbenzoic acid |
InChI |
InChI=1S/C8H8ClNO2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3H,10H2,1H3,(H,11,12) |
InChI Key |
GBFFLDZWEUCJHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1N)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Nitro Precursors
A well-documented method involves the reduction of 3-nitro-4-chlorobenzoic acid derivatives to the corresponding 3-amino-4-chlorobenzoic acid using Raney nickel as a catalyst under hydrogen atmosphere.
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 100 g 2-(3-nitro-4-chlorobenzoyl)benzoic acid, 600 g ethyl acetate, 10 g Raney nickel (20% water) | Mix in 1L stainless steel autoclave |
| 2 | Hydrogen gas at 1.0 MPa, temperature 35 °C, stirring | Hydrogenation reaction for 3 hours with replenishment of hydrogen pressure when below 0.5 MPa |
| 3 | Cooling, nitrogen purging, filtration | Removal of catalyst |
| 4 | Evaporation of ethyl acetate, washing with water, vacuum drying at 80 °C | Isolation of product |
- Product: 2-(3-amino-4-chlorobenzoyl)benzoic acid
- Purity: 98% by HPLC
- Yield: 95%
- Melting point: 179–183 °C
This method is efficient, providing high purity and yield, and is scalable for industrial applications.
Amidation Followed by Reduction
Another approach involves the synthesis of amide derivatives from 3-nitro-4-chlorobenzoic acid and substituted anilines, followed by reduction of the nitro group to an amino group.
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 3-nitro-4-chlorobenzoic acid, N,N'-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole, dichloromethane | Stir at room temperature for 2–3 hours to form benzotriazole ester intermediate |
| 2 | Dropwise addition of 3-chloro-2-methylaniline (40–50 mL), stirring for 3–5 hours | Formation of 3-chloro-N-(3-chloro-2-methylphenyl)-4-nitrobenzamide |
| 3 | Reduction with zinc and sodium hydroxide | Conversion of nitro group to amino group, yielding 3-chloro-N-(3-chloro-2-methylphenyl)-4-aminobenzamide |
This method improves operational simplicity, shortens production cycle, and achieves yields over 95%, which is a significant improvement over previous methods with yields around 86%.
Amination of Chlorobenzoic Acid Derivatives
A related method for preparing 3-methyl-2-aminobenzoic acid (structurally similar to 3-amino-4-chloro-2-methylbenzoic acid) involves amination of 3-methyl-2-chlorobenzoic acid using ammonia gas in the presence of catalysts.
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 200 g 3-methyl-2-chlorobenzoic acid, 150 g DMSO, 0.5 g cuprous chloride, 1.5 g sodium carbonate | Catalytic mixture |
| 2 | Introduction of ~22 g ammonia gas at 130 °C, maintain 150 °C for 4 hours | Amination reaction |
| 3 | Reduced pressure distillation to remove DMSO, washing with water, recrystallization with methanol | Isolation of product |
- Yield: 88.6–90.3%
- Product: 3-methyl-2-aminobenzoic acid
This method demonstrates the feasibility of direct amination of chlorobenzoic acid derivatives under catalytic conditions, which can be adapted for this compound synthesis.
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Yield (%) | Purity | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Catalytic Hydrogenation of Nitro Derivative | Raney nickel, H2, ethyl acetate | 35 °C, 1.0 MPa H2, 3 h | 95 | 98% (HPLC) | High purity, scalable | Requires hydrogenation setup |
| Amidation + Reduction | 3-nitro-4-chlorobenzoic acid, DIC, 1-hydroxybenzotriazole, Zn/NaOH | Room temp for amidation, then reduction | >95 | Not specified | Simple operation, short cycle | Multi-step, uses Zn/NaOH |
| Catalytic Amination | 3-methyl-2-chlorobenzoic acid, NH3, CuCl, Na2CO3, DMSO | 130–150 °C, 4 h | ~90 | Not specified | Direct amination, good yield | High temperature, solvent removal |
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-chloro-2-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nitration: Nitric acid (60-75% concentration).
Reduction: Hydrogen gas with a hydrogenation catalyst.
Chlorination: Benzoyl peroxide as a chlorination reagent in a suitable solvent.
Major Products Formed:
Substitution Products: Various substituted benzoic acids.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
3-Amino-4-chloro-2-methylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 3-amino-4-chloro-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, while the chloro and methyl groups influence the compound’s reactivity and stability. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s bioactivity and physicochemical properties are influenced by the positions and nature of substituents. Below is a comparison with key analogues:
4-Amino-2-chlorobenzoic Acid
2-Amino-4-chlorobenzoic Acid
- Structure: Amino (2-position), chloro (4-position).
- Melting Point : 119°C .
- Applications: Used as a precursor for quinazolinones, which exhibit anticonvulsant, antibacterial, and anticancer activities .
- Synthesis Challenges : Intramolecular cyclization can compete with desired reactions, as seen in failed Schiff base formation attempts .
2-Amino-4-chloro-3-methylbenzoic Acid (CAS 98968-68-4)
- Structure: Amino (2-position), chloro (4-position), methyl (3-position).
- Molecular Formula: C₈H₈ClNO₂ .
4-Amino-2-chloro-3-methylbenzoic Acid (CAS 6212-33-5)
- Structure: Amino (4-position), chloro (2-position), methyl (3-position).
- Synonym: SCHEMBL1579108 .
- Key Difference: The amino group at the 4-position (vs. 3-position in the target compound) alters electronic effects, influencing acidity (pKa) and hydrogen-bonding capacity.
3-Amino-4-hydroxybenzoic Acid
- Structure: Amino (3-position), hydroxy (4-position).
- Melting Point : 208°C .
- Reactivity : The hydroxy group enhances solubility in polar solvents but reduces stability under acidic conditions compared to chloro-substituted derivatives .
Physicochemical Properties Comparison
| Compound | Substituents | Melting Point (°C) | Key Reactivity Notes |
|---|---|---|---|
| 3-Amino-4-chloro-2-methylbenzoic acid | 3-NH₂, 4-Cl, 2-CH₃ | Not reported | Likely lower solubility due to methyl |
| 4-Amino-2-chlorobenzoic acid | 4-NH₂, 2-Cl | 210–215 | High thermal stability |
| 2-Amino-4-chlorobenzoic acid | 2-NH₂, 4-Cl | 119 | Prone to cyclization side reactions |
| 2-Amino-4-chloro-3-methylbenzoic acid | 2-NH₂, 4-Cl, 3-CH₃ | Not reported | Steric hindrance limits reactivity |
| 3-Amino-4-hydroxybenzoic acid | 3-NH₂, 4-OH | 208 | Enhanced solubility in water |
Q & A
Q. What are the optimized synthetic routes for 3-amino-4-chloro-2-methylbenzoic acid, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A common approach includes:
Methylation : Introducing the methyl group at the 2-position via Friedel-Crafts alkylation or directed ortho-methylation using methyl iodide and a Lewis acid catalyst .
Chlorination : Electrophilic chlorination at the 4-position using Cl2/FeCl3 or N-chlorosuccinimide (NCS) under controlled conditions to avoid over-halogenation .
Amination : Direct amination at the 3-position via catalytic hydrogenation of a nitro precursor or Buchwald-Hartwig coupling .
Q. Intermediate Characterization :
- HPLC-MS monitors reaction progress and purity (>95% purity threshold) .
- <sup>1</sup>H/<sup>13</sup>C NMR verifies substituent positions (e.g., methyl group δ ~2.3 ppm; aromatic protons δ 6.8–7.5 ppm) .
- Melting Point (mp): Analogous compounds (e.g., 4-Amino-3-chlorobenzoic acid derivatives) exhibit mp ranges of 200–235°C, suggesting similar thermal stability .
Q. How can researchers ensure purity and stability of this compound during storage?
Methodological Answer:
- Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) removes polar impurities .
- Stability Testing :
- Analytical Validation : Use UV-Vis spectroscopy (λmax ~260 nm) to detect decomposition byproducts .
Advanced Research Questions
Q. How do computational models predict the reactivity of this compound in medicinal chemistry applications?
Methodological Answer:
- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set evaluates electrophilic aromatic substitution (EAS) reactivity. The chloro and methyl groups direct further functionalization to the 5- and 6-positions .
- Docking Studies : AutoDock Vina simulates interactions with biological targets (e.g., enzymes like COX-2). The carboxylic acid group often forms hydrogen bonds with Arg120/Arg513 residues .
- SAR Insights : Chlorine at the 4-position enhances lipophilicity (logP ~2.1), while the methyl group at 2-position sterically hinders meta-substitution .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Meta-Analysis : Compare datasets using standardized assays (e.g., IC50 values for antioxidant activity in DPPH assays) . Discrepancies often arise from solvent effects (DMSO vs. PBS) or cell line variability .
- Structural Reanalysis : Verify compound identity via single-crystal X-ray diffraction (SHELX refinement) to rule out polymorphism or solvate formation .
- In Silico Validation : Cross-check bioactivity predictions with PubChem BioAssay data (AID 1259401) to identify outliers .
Q. How can researchers address challenges in crystallizing this compound for structural studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
